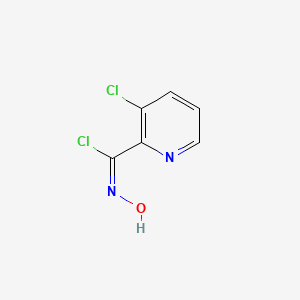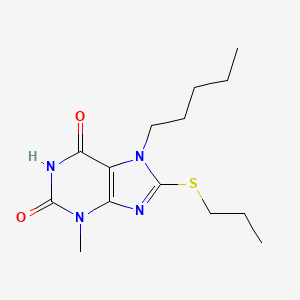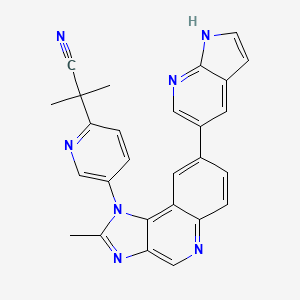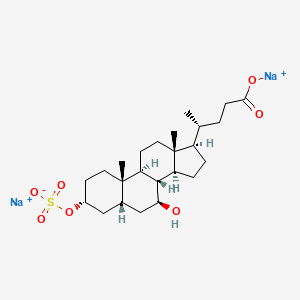
(2E)-3-chloro-N-hydroxypyridine-2-carboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-chloro-N-hydroxypyridine-2-carboximidoyl chloride is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a carboximidoyl chloride group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-chloro-N-hydroxypyridine-2-carboximidoyl chloride typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is then treated with hydroxylamine to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyridine derivatives
科学研究应用
(2E)-3-chloro-N-hydroxypyridine-2-carboximidoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2E)-3-chloro-N-hydroxypyridine-2-carboximidoyl chloride involves its interaction with specific molecular targets. The chloro group and the carboximidoyl chloride moiety can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.
相似化合物的比较
- 3-chloropyridine-2-carboxylic acid
- 3-chloro-2-pyridinecarboxamide
- 3-chloro-2-pyridinecarboxaldehyde
Comparison: (2E)-3-chloro-N-hydroxypyridine-2-carboximidoyl chloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and has shown promising results in various research fields.
属性
分子式 |
C6H4Cl2N2O |
|---|---|
分子量 |
191.01 g/mol |
IUPAC 名称 |
(2E)-3-chloro-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-2-1-3-9-5(4)6(8)10-11/h1-3,11H/b10-6+ |
InChI 键 |
AFLVFPRLICEYOP-UXBLZVDNSA-N |
手性 SMILES |
C1=CC(=C(N=C1)/C(=N\O)/Cl)Cl |
规范 SMILES |
C1=CC(=C(N=C1)C(=NO)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14089845.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B14089861.png)

![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)

![[2-(Difluoromethyl)-6-fluorophenyl]boranediol](/img/structure/B14089891.png)
![Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14089895.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089905.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089913.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) octadec-9-enoate](/img/structure/B14089915.png)

